4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a combination of imidazole, pyridazine, and piperazine moieties
Mechanism of Action
Target of Action
It is known that compounds containing imidazole and pyridazinone moieties have a broad range of biological activities and can interact with a variety of biological targets .
Mode of Action
It is known that compounds containing imidazole and pyridazinone moieties can exhibit a variety of effects, such as inhibitory activities .
Biochemical Pathways
Compounds containing imidazole and pyridazinone moieties are known to interact with a variety of biochemical pathways, leading to a wide range of downstream effects .
Result of Action
It is known that compounds containing imidazole and pyridazinone moieties can have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridazine intermediates, which are then coupled with N,N-dimethylpiperazine-1-sulfonamide under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol or dimethyl sulfoxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which also contain the imidazole ring, are known for their antimicrobial and antifungal properties.
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone derivatives, which exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory effects
Uniqueness
4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of imidazole, pyridazine, and piperazine moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
4-(6-imidazol-1-ylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2S/c1-17(2)23(21,22)20-9-7-18(8-10-20)12-3-4-13(16-15-12)19-6-5-14-11-19/h3-6,11H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSXVUPFXMXVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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